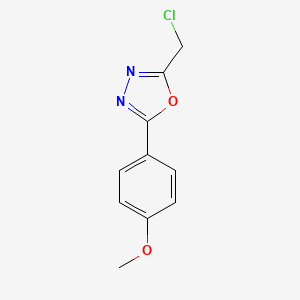

2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-7(3-5-8)10-13-12-9(6-11)15-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHIXSKXGCIKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370151 | |

| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24023-71-0 | |

| Record name | 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 24023-71-0). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into the scientific rationale behind property assessment. It covers molecular structure, key physical and chemical characteristics, and detailed, field-proven experimental protocols for determining critical parameters like solubility and lipophilicity. Where specific experimental data is not publicly available, this guide presents predicted data based on robust computational models and discusses the expected outcomes from spectroscopic analysis, thereby providing a thorough framework for laboratory investigation.

Introduction and Scientific Context

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability, ability to engage in hydrogen bonding, and favorable pharmacokinetic profile.[1] Compounds incorporating this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] The title compound, this compound, combines this key heterocycle with two functional groups of high interest: a reactive chloromethyl group, which can serve as a handle for further derivatization or as an electrophilic pharmacophore, and a methoxyphenyl group, a common feature in bioactive molecules that can influence receptor binding and metabolic pathways.

Understanding the physicochemical properties of this molecule is paramount for its advancement in any research and development pipeline. These properties govern everything from its behavior in a laboratory solvent to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This guide serves as a foundational resource for scientists working with this compound, enabling informed experimental design and strategic decision-making.

Molecular and Structural Properties

The fundamental identity of a compound dictates its behavior. The core structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 24023-71-0 | [3][4] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [3][4] |

| Molecular Weight | 224.64 g/mol | [3][4] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(CCl)O2 | [3][4] |

| InChI Key | GEHIXSKXGCIKJJ-UHFFFAOYSA-N | [3][4] |

Core Physicochemical Characteristics

This section details the known and predicted physicochemical properties critical for laboratory handling and drug development.

Physical State and Appearance

The compound is documented as a yellow crystalline powder at standard temperature and pressure.[5] The crystalline nature suggests a well-defined melting point, which is an important indicator of purity.

Melting Point

The reported melting point range is 91°C to 95°C .[5] A narrow melting point range is typically indicative of high purity. For a research-grade compound, a differential scanning calorimetry (DSC) analysis would be recommended to obtain a precise melt onset and peak, further confirming thermal behavior and purity.

Computational / Predicted Properties

In the absence of extensive experimental data, computational models provide valuable, instantaneous insights into a molecule's drug-like properties. These predictions are foundational for prioritizing compounds and designing experiments. The following table summarizes key descriptors predicted using the ALOGPS 2.1 and SwissADME platforms.

| Predicted Property | Value | Significance in Drug Discovery |

| LogP (Lipophilicity) | 2.59 | Indicates good membrane permeability. Values between 1 and 3 are often optimal for oral drug absorption. |

| Aqueous Solubility (LogS) | -3.21 | Suggests low to moderate aqueous solubility. This is a critical parameter for dissolution and bioavailability. |

| Polar Surface Area (PSA) | 48.19 Ų | Predicts good cell membrane permeability. Values < 140 Ų are generally associated with favorable oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Donors | 0 | The absence of donors can enhance membrane permeability. |

| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility, which can be important for receptor fitting. |

Disclaimer: These values are generated via in silico prediction and should be confirmed experimentally.

Spectroscopic Profile (Expected)

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for chemists to confirm the identity and purity of synthesized batches.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The 4-methoxyphenyl group will exhibit two distinct signals, both appearing as doublets in the aromatic region (~6.9-8.0 ppm). The protons ortho to the methoxy group will be further upfield than the protons ortho to the oxadiazole ring due to the electron-donating effect of the methoxy group.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around 3.8-3.9 ppm.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet integrating to 2 protons is expected further downfield than a typical methyl group, likely in the range of 4.5-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom and the oxadiazole ring.

-

-

¹³C NMR (Carbon NMR):

-

Oxadiazole Carbons: Two distinct signals for the carbons of the 1,3,4-oxadiazole ring are expected in the highly deshielded region, typically >155 ppm.

-

Aromatic Carbons: Four signals for the methoxyphenyl ring carbons are expected, with the carbon attached to the oxygen appearing most downfield.

-

Chloromethyl Carbon (-CH₂Cl): A signal for the chloromethyl carbon is expected in the range of 40-50 ppm.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 55 ppm.

-

-

Mass Spectrometry (MS):

-

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 224. A characteristic isotopic pattern (M+2 peak) at m/z 226 with approximately one-third the intensity of the M⁺ peak would be definitive evidence of the presence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

C=N Stretch: A characteristic sharp peak for the C=N bond within the oxadiazole ring is expected around 1610-1620 cm⁻¹.

-

C-O-C Stretch: A strong signal corresponding to the ether linkage (Ar-O-CH₃) and the C-O-C within the oxadiazole ring should appear in the 1250-1050 cm⁻¹ region.

-

C-H Aromatic Stretch: Signals should appear just above 3000 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹, would correspond to the chloromethyl group.

-

Experimental Determination of Key Properties

The following sections provide detailed, standardized protocols for determining two of the most critical physicochemical parameters for any compound in a drug discovery program: solubility and lipophilicity (LogP).

Thermodynamic Solubility Assessment via Shake-Flask Method

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is a critical, formulation-independent parameter that dictates the maximum possible concentration for absorption in the gastrointestinal tract. The shake-flask method, though time-consuming, remains the "gold standard" for its accuracy and reliability.[6]

-

Preparation: Add an excess amount of the solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[7] The key is to ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[8] Longer times may be necessary for poorly soluble or slowly dissolving compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. For more rigorous separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).[9]

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS, against a standard curve of known concentrations.[8][9]

-

Validation: It is crucial to run the experiment in triplicate to ensure reproducibility. A control compound with known solubility should also be tested in parallel to validate the experimental setup.

Caption: Workflow for Thermodynamic Solubility Determination.

Octanol-Water Partition Coefficient (LogP) Determination

Causality: The LogP value is the measure of a compound's differential solubility between an immiscible lipid phase (n-octanol) and an aqueous phase.[4] It is a cornerstone of medicinal chemistry, providing a quantitative measure of lipophilicity. This property profoundly influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile. The shake-flask method described in OECD Guideline 107 is the classical approach.[4]

-

Solvent Preparation: Pre-saturate n-octanol with water and, separately, water (or pH 7.4 buffer) with n-octanol by mixing them vigorously for 24 hours and allowing them to separate. This step is critical to prevent volume changes during the actual experiment.

-

Compound Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol. The concentration should be low enough to be well below the solubility limit in either phase.

-

Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 volume ratio).

-

Equilibration: Seal the vial and shake vigorously for 1 hour, then allow it to stand or centrifuge at low speed to achieve a clean separation of the two phases.[4]

-

Sampling and Analysis:

-

Carefully sample a known volume from the aqueous phase .

-

Determine the concentration of the compound in the aqueous phase (C_water) using a suitable analytical method (e.g., HPLC-UV).

-

The concentration in the octanol phase (C_octanol) is determined by mass balance: C_octanol = (Initial Mass - Mass in Aqueous Phase) / Volume of Octanol Phase

-

-

Calculation: Calculate the partition coefficient (P) and LogP:

-

P = C_octanol / C_water

-

LogP = log₁₀(P)

-

-

Self-Validation: The experiment must be performed in triplicate. To ensure accuracy, especially for compounds with very high or low LogP values, it is advisable to also directly measure the concentration in the octanol phase after appropriate dilution.

Caption: Workflow for LogP Determination via Shake-Flask Method.

Conclusion

This compound is a compound of significant interest due to its privileged 1,3,4-oxadiazole core and functional handles amenable to further chemical exploration. This guide has consolidated its known physical properties and provided a robust framework for its experimental characterization. The computational data suggests a favorable drug-like profile with good potential for membrane permeability, although its predicted low aqueous solubility must be a key consideration for formulation and in vivo studies. The provided protocols offer a standardized, reliable approach for researchers to generate the high-quality data needed to confidently advance this compound in their discovery and development programs.

References

- 1. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole | C9H7ClN2O | CID 314941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 24023-71-0 [matrix-fine-chemicals.com]

- 3. fishersci.fi [fishersci.fi]

- 4. researchgate.net [researchgate.net]

- 5. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(2-Chlorophenyl)-2-methoxy-1,3,4-oxadiazole | C9H7ClN2O2 | CID 676106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9ClN2O | CID 853632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Elucidating Molecular Structure and Purity

This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse biological activities.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the analytical techniques used to confirm the structure and purity of this compound. We will delve into the principles and practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Introduction to this compound

The subject of our analysis, this compound, with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol , is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] The structural confirmation of such molecules is a critical step in the research and development process, ensuring the integrity of subsequent biological or material science studies. The inherent reactivity of the chloromethyl group makes this compound a versatile building block, but also necessitates careful characterization to ensure its stability and purity.

This guide will adopt a holistic approach, not merely presenting data but explaining the rationale behind the spectroscopic observations. By understanding the interplay between molecular structure and spectral output, researchers can confidently identify and characterize this and related compounds.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectra of this compound lies in dissecting its molecular structure into its constituent functional groups and predicting their spectroscopic signatures. The molecule comprises three main components: a 4-methoxyphenyl (anisole) group, a 1,3,4-oxadiazole ring, and a chloromethyl substituent.

Figure 1: Molecular Structure of the Target Compound.

Experimental Protocols and Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the bond type and its environment, providing a "fingerprint" of the molecule's functional groups.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Data Interpretation: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3050-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds in the phenyl ring. |

| ~2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) | Asymmetric and symmetric stretching of the chloromethyl and methoxy groups. |

| ~1610 | C=N stretch | 1,3,4-Oxadiazole | A key indicator of the oxadiazole ring structure.[1] |

| ~1580, ~1500 | C=C stretch | Aromatic | Skeletal vibrations of the phenyl ring. |

| ~1250 | C-O-C stretch | Aryl ether | Asymmetric stretching of the methoxy group's C-O bond. |

| ~1050 | C-O-C stretch | 1,3,4-Oxadiazole | Stretching vibration of the C-O-C bond within the oxadiazole ring.[4] |

| ~750-700 | C-Cl stretch | Alkyl halide | Characteristic stretching of the carbon-chlorine bond. |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (O-H) or amine (N-H) impurities, which is crucial for verifying the integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. In an external magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure and connectivity of atoms.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Interpretation:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.9-8.1 | Doublet | 2H | Aromatic (ortho to oxadiazole) | Protons on the phenyl ring closest to the electron-withdrawing oxadiazole ring are deshielded. |

| ~7.0-7.2 | Doublet | 2H | Aromatic (meta to oxadiazole) | Protons further from the oxadiazole ring are less deshielded. |

| ~4.8-5.0 | Singlet | 2H | -CH₂Cl | The electronegative chlorine atom and the adjacent oxadiazole ring deshield this proton. |

| ~3.9 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a relatively shielded environment. |

The splitting pattern (multiplicity) of the aromatic protons as doublets is indicative of a para-substituted benzene ring. The singlet nature of the chloromethyl and methoxy protons confirms the absence of adjacent protons.

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=N (Oxadiazole) | Carbons in the oxadiazole ring are highly deshielded.[5][6] |

| ~162 | C-O (Oxadiazole) | The second carbon in the oxadiazole ring, also significantly deshielded.[5] |

| ~160 | C-OCH₃ (Aromatic) | The aromatic carbon attached to the electron-donating methoxy group. |

| ~128-130 | Aromatic CH | Carbons of the phenyl ring. |

| ~115 | Aromatic CH | Aromatic carbons ortho to the methoxy group are slightly more shielded. |

| ~120 | C-Oxadiazole (Aromatic) | The quaternary carbon of the phenyl ring attached to the oxadiazole. |

| ~55 | -OCH₃ | The carbon of the methoxy group is in a typical range for this functional group. |

| ~40 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure by analyzing fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Data Interpretation:

The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. For this compound (C₁₀H₉ClN₂O₂), the expected molecular weight is approximately 224.64 g/mol . A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Expected Fragmentation Pattern:

References

- 1. updatepublishing.com [updatepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 24023-71-0 [matrix-fine-chemicals.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ¹H and ¹³C NMR Data for 2,5-Disubstituted 1,3,4-Oxadiazoles

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science, valued for its metabolic stability and unique electronic properties.[1][2] As such, the precise and unambiguous structural elucidation of novel 2,5-disubstituted 1,3,4-oxadiazole derivatives is paramount for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the primary analytical technique for this purpose.[3] This technical guide provides a comprehensive overview of the key NMR spectral features of this important heterocyclic class. It synthesizes field-proven insights with established data, covering characteristic chemical shifts, the influence of substituents, and a validated experimental protocol for data acquisition.

Introduction: The 1,3,4-Oxadiazole Core and the Power of NMR

The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its derivatives are widely investigated for a vast range of biological activities, including antibacterial, antioxidant, and anticancer properties.[4][5][6] The symmetrical 2,5-disubstitution pattern is the most common, offering a versatile scaffold for introducing diverse chemical functionalities.

Given the absence of protons on the oxadiazole ring itself, the ¹H NMR spectrum is solely defined by the nature of the R¹ and R² substituents. Conversely, the ¹³C NMR spectrum provides a direct window into the electronic environment of the heterocyclic core, with the chemical shifts of the C2 and C5 carbons being particularly diagnostic. Understanding the interplay between substituent effects and the resulting NMR data is crucial for accurate structural confirmation.

Below is a diagram illustrating the fundamental structure and key atomic positions for NMR analysis in 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: General structure of a 2,5-disubstituted 1,3,4-oxadiazole.

¹³C NMR Spectral Data: The Diagnostic Core Signature

The most characteristic feature in the ¹³C NMR spectrum of a 2,5-disubstituted 1,3,4-oxadiazole is the resonance of the two carbons within the heterocyclic ring, C2 and C5. These carbons are in a deshielded environment due to the electronegativity of the adjacent nitrogen and oxygen atoms.

Key Observations:

-

Chemical Shift Range: The C2 and C5 carbons of the 1,3,4-oxadiazole ring typically resonate in the downfield region of δ 155–167 ppm .[1][7][8][9]

-

Substituent Influence: The precise chemical shift is highly dependent on the electronic nature of the attached substituents (R¹ and R²). Electron-withdrawing groups will deshield the attached carbon, shifting its signal further downfield, while electron-donating groups will cause an upfield shift.

-

Symmetry: In symmetrically substituted (R¹ = R²) oxadiazoles, C2 and C5 are chemically equivalent and will appear as a single signal. In unsymmetrical derivatives, two distinct signals will be observed. The narrow chemical shift difference between these two signals is a characteristic feature.[9]

Table 1: Representative ¹³C NMR Chemical Shifts for C2/C5 of 2,5-Disubstituted 1,3,4-Oxadiazoles

| R¹ Substituent | R² Substituent | C2/C5 Chemical Shift (δ, ppm) | Solvent | Reference |

| Phenyl | Phenyl | ~164.5 | - | [10] |

| 4-Methylphenyl | Aminomethyl | 164.3, 162.0 | - | [11] |

| Alkyl | Alkyl (with iminodiacetate) | ~165.0 | CDCl₃ | [1][12] |

| 4-Alkoxyphenyl | Alkyl | 166.4, 164.5 | CDCl₃ | [8] |

| 2,6-Di-tert-butylphenol | Aryl | 163.3, 165.6 | CDCl₃ | [7] |

| Naphthofuran | Substituted Aniline | ~158-167 | CDCl₃ | [4] |

¹H NMR Spectral Data: Probing the Substituents

As the 1,3,4-oxadiazole ring itself is proton-deficient, the ¹H NMR spectrum provides information exclusively about the substituents at the C2 and C5 positions. The electron-withdrawing nature of the oxadiazole ring generally causes a deshielding effect on the protons of the atoms directly attached to C2 and C5.

Key Observations:

-

Aromatic Protons: Protons on aryl rings directly attached to the oxadiazole core are deshielded and typically resonate in the range of δ 7.5–8.5 ppm . Protons ortho to the oxadiazole ring are shifted furthest downfield.

-

Aliphatic Protons: Protons on an alkyl chain at the α-position (the carbon directly attached to the oxadiazole ring) are also deshielded. For example, methylene (-CH₂-) protons adjacent to the ring often appear around δ 2.8-3.0 ppm .[8]

-

Substituent-Specific Resonances: Other protons within the R¹ and R² groups will appear in their expected regions, though they may experience slight shifts due to the long-range electronic effects of the oxadiazole core. For example, in a series of 2,6-di-tert-butylphenol-substituted oxadiazoles, the bulky t-butyl protons appeared consistently around δ 1.44–1.52 ppm, and the phenolic -OH proton was observed at δ 5.63–5.69 ppm.[7]

Table 2: Typical ¹H NMR Chemical Shifts for Protons on Substituents

| Proton Environment | Typical Chemical Shift (δ, ppm) | Causality for Shift |

| Aryl-H (ortho to oxadiazole) | 7.9–8.5 | Strong deshielding from the electron-withdrawing heterocycle. |

| Other Aryl-H | 7.4–7.9 | General aromatic region, influenced by other substituents on the aryl ring. |

| Aliphatic -CH₂- (α to oxadiazole) | 2.8–4.2 | Deshielding effect of the attached oxadiazole ring. |

| Aliphatic -CH₃ (α to oxadiazole) | ~2.6 | Deshielding effect of the attached oxadiazole ring. |

| Amide -NH- | 8.0–13.0 | Highly variable, dependent on solvent and hydrogen bonding. |

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol outlines a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra for a typical 2,5-disubstituted 1,3,4-oxadiazole. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Workflow Diagram: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis of oxadiazole derivatives.

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Accurately weigh 5-10 mg of the purified 2,5-disubstituted 1,3,4-oxadiazole into a clean, dry NMR tube.

-

Causality: This mass provides an optimal concentration for achieving a good signal-to-noise ratio in a reasonable time, especially for the less sensitive ¹³C nucleus.

-

Action: Add approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve many organic compounds. For less soluble or more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H NMR spectrum. The choice of solvent can slightly influence chemical shifts.

-

Action: Gently vortex or sonicate the tube until the sample is fully dissolved.

-

Causality: A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.

-

-

¹H NMR Acquisition (e.g., on a 400 MHz instrument):

-

Action: After tuning and shimming the instrument for optimal magnetic field homogeneity, set up the ¹H acquisition experiment.

-

Action: Use a standard pulse program. Set the number of scans to 16. Use a relaxation delay (D1) of 1 second.

-

Causality: For proton NMR, 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio. A 1-second relaxation delay is adequate for most protons to return to equilibrium, allowing for semi-quantitative integration.

-

-

¹³C NMR Acquisition:

-

Action: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Causality: Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom, which enhances the signal-to-noise ratio.

-

Action: Set the number of scans to 1024 or higher. Use a relaxation delay (D1) of 2 seconds.

-

Causality: The ¹³C nucleus has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it much less sensitive than ¹H. A significantly higher number of scans is required to obtain a good spectrum. A 2-second delay helps ensure even quaternary carbons (like those in the oxadiazole ring) have sufficient time to relax, providing more accurate signal intensities.

-

-

Data Processing:

-

Action: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Action: Carefully phase the spectra and apply a baseline correction to ensure accurate peak picking and integration.

-

Action: Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.

-

Causality: Proper referencing is essential for comparing experimental data to literature values and ensuring data integrity.

-

Conclusion

The structural characterization of 2,5-disubstituted 1,3,4-oxadiazoles relies heavily on the meticulous application and interpretation of ¹H and ¹³C NMR spectroscopy. The ¹³C NMR spectrum provides a direct signature of the heterocyclic core, with C2 and C5 carbons resonating predictably between δ 155-167 ppm. The ¹H NMR spectrum, while lacking signals from the core itself, offers a detailed map of the substituents and reveals the electronic influence of the oxadiazole ring. By combining the insights from both techniques and adhering to a robust experimental protocol, researchers can confidently elucidate the structures of these vital compounds, accelerating progress in drug discovery and materials science.

References

- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. science.eurekajournals.com [science.eurekajournals.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]

- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking the Luminescent Potential: A Technical Guide to the Fluorescence Properties of Aryl-Substituted Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl-substituted oxadiazoles represent a pivotal class of heterocyclic compounds that have garnered significant attention for their robust fluorescence properties and diverse applications, ranging from organic light-emitting diodes (OLEDs) to advanced fluorescent sensors. This technical guide provides an in-depth exploration of the core principles governing the fluorescence of these molecules. We will delve into the intricate relationship between molecular structure and photophysical properties, offering insights into rational design strategies for tuning emission characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, purification, and comprehensive photophysical characterization of aryl-substituted oxadiazoles, empowering researchers to accelerate their discovery and development efforts.

Introduction: The Rising Prominence of Aryl-Substituted Oxadiazoles

The 1,3,4-oxadiazole moiety, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, serves as a versatile scaffold in the design of functional organic materials. When substituted with aryl groups, these compounds often exhibit remarkable thermal and chemical stability, coupled with high photoluminescence quantum yields.[1][2] Their inherent electron-deficient nature makes them excellent electron transporters, a property that has been extensively leveraged in the development of efficient OLEDs.[1][3][4] Beyond materials science, the sensitivity of their fluorescence to the local environment has paved the way for their use as highly selective chemosensors for metal ions and other analytes.[5][6][7][8] This guide will provide the foundational knowledge and practical methodologies to harness the full potential of these fascinating fluorophores.

Fundamental Principles of Fluorescence in Aryl-Substituted Oxadiazoles

The fluorescence of aryl-substituted oxadiazoles originates from the de-excitation of electrons from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy difference between these frontier orbitals dictates the color of the emitted light. The overall fluorescence intensity is a product of the molecule's ability to absorb light (molar absorptivity) and the efficiency of the subsequent radiative decay, quantified by the fluorescence quantum yield (Φf).[9][10]

Several factors intrinsically and extrinsically influence the fluorescence properties of these compounds:

-

Molecular Structure: The nature and position of substituents on the aryl rings play a critical role in modulating the electronic properties and, consequently, the fluorescence characteristics.[11]

-

Environmental Factors: The polarity of the solvent, temperature, pH, and the presence of quenchers can significantly impact fluorescence intensity and emission wavelength.[12][13][14]

Structure-Property Relationships: Tailoring Fluorescence through Molecular Design

The true power of aryl-substituted oxadiazoles lies in the tunability of their fluorescence through rational molecular design. By strategically modifying their chemical structure, researchers can fine-tune their emission color, quantum yield, and sensitivity to specific stimuli.

The Role of Aryl Substituents

The electronic nature of the substituents on the aryl rings directly influences the HOMO and LUMO energy levels.

-

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR2) attached to the aryl rings can raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in the emission spectrum.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) can lower the LUMO energy level, also resulting in a red-shifted emission. The strategic placement of both EDGs and EWGs can create intramolecular charge transfer (ICT) states, which are often highly sensitive to solvent polarity.[15]

Extending π-Conjugation

Increasing the extent of the π-conjugated system by incorporating additional aromatic rings or extending the conjugation length generally leads to a bathochromic shift in both absorption and emission spectra. This is a fundamental strategy for shifting the fluorescence of oxadiazoles towards longer wavelengths (e.g., from blue to green or red).

Caption: Key molecular design strategies for tuning the fluorescence of aryl-substituted oxadiazoles.

Experimental Protocols for Synthesis and Characterization

A robust and reproducible experimental workflow is paramount for the successful exploration of aryl-substituted oxadiazoles.

General Synthesis of 2,5-Diaryl-1,3,4-oxadiazoles

A common and effective method for the synthesis of symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles involves the cyclodehydration of aroylhydrazines.

Step-by-Step Protocol:

-

Hydrazide Formation: React an aryl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding aroylhydrazide.

-

Acylation: Treat the aroylhydrazide with an aroyl chloride in the presence of a base like pyridine to yield the corresponding 1,2-diaroylhydrazine.

-

Cyclodehydration: Subject the 1,2-diaroylhydrazine to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl3) or sulfuric acid to afford the desired 2,5-diaryl-1,3,4-oxadiazole.

-

Purification: The crude product is typically purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Caption: A typical synthetic workflow for 2,5-diaryl-1,3,4-oxadiazoles.

Photophysical Characterization

Accurate characterization of the photophysical properties is essential to understand the behavior of the synthesized compounds.

4.2.1. UV-Visible Absorption and Fluorescence Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare dilute solutions of the oxadiazole derivatives in spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[16]

-

Measurement:

-

Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λmax,abs).

-

Set the excitation wavelength on the spectrofluorometer to the λmax,abs.

-

Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λmax,em).

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

4.2.2. Fluorescence Quantum Yield (Φf) Determination (Comparative Method)

The comparative method, using a well-characterized fluorescence standard, is a reliable technique for determining Φf.[9][16][17]

Step-by-Step Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample. Common standards include quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95).

-

Solution Preparation: Prepare a series of five to six solutions of both the sample and the standard in the same solvent with increasing concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

-

Integrate the area under the corrected emission spectrum for each solution.

-

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.[9]

-

| Parameter | Description | Typical Values/Ranges |

| λmax,abs (nm) | Wavelength of maximum absorption | 280 - 400 |

| λmax,em (nm) | Wavelength of maximum emission | 350 - 550 |

| Stokes Shift (cm-1) | Energy difference between absorption and emission maxima | 3000 - 8000 |

| Φf | Fluorescence Quantum Yield | 0.1 - 0.95[18] |

| τf (ns) | Fluorescence Lifetime | 1 - 10 |

Table 1: Typical Photophysical Properties of Aryl-Substituted Oxadiazoles.

Applications of Fluorescent Aryl-Substituted Oxadiazoles

The unique photophysical properties of aryl-substituted oxadiazoles have led to their successful implementation in a variety of cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

Due to their high electron affinity and excellent charge transport properties, aryl-substituted oxadiazoles are widely used as electron transport layer (ETL) and emitting layer (EML) materials in OLEDs.[1][3][19][20] Their high fluorescence quantum yields contribute to the overall efficiency of the devices. By tuning the molecular structure, emission can be achieved across the visible spectrum, particularly in the blue region, which has been a significant challenge in OLED technology.[1][12]

Fluorescent Chemosensors

The fluorescence of certain aryl-substituted oxadiazoles can be selectively quenched or enhanced upon binding to specific metal ions.[5][6] This "turn-off" or "turn-on" fluorescence response forms the basis of highly sensitive and selective chemosensors for the detection of environmentally and biologically important cations such as Zn2+, Cu2+, and Pb2+.[5][6][7][8]

Caption: Key properties of aryl-substituted oxadiazoles and their primary applications.

Troubleshooting and Advanced Data Interpretation

-

Low Quantum Yield: This could be due to aggregation-caused quenching at higher concentrations, the presence of impurities, or inherent molecular properties that favor non-radiative decay pathways. Ensure high purity of the compound and work with dilute solutions.

-

Solvatochromism: A significant shift in the emission maximum with changing solvent polarity is indicative of a large change in dipole moment upon excitation, often associated with an intramolecular charge transfer (ICT) state. This property can be exploited for sensing applications.[12]

-

Aggregation-Induced Emission (AIE): While many fluorophores suffer from quenching in the aggregated state, some oxadiazole derivatives may exhibit AIE, where fluorescence is enhanced upon aggregation. This is a highly desirable property for applications in solid-state devices.

Conclusion and Future Outlook

Aryl-substituted oxadiazoles continue to be a cornerstone in the development of advanced fluorescent materials. Their synthetic accessibility and the remarkable tunability of their photophysical properties ensure their continued relevance in diverse scientific and technological fields. Future research will likely focus on the development of novel derivatives with enhanced performance characteristics, such as higher quantum yields in the solid state, larger Stokes shifts to minimize reabsorption, and improved charge carrier mobilities for next-generation electronic devices. The exploration of their application in bio-imaging and theranostics also represents a promising and rapidly expanding frontier.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. OLEDs based on new oxadiazole derivatives | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient fluorescent sensors based on 2,5-diphenyl[1,3,4]oxadiazole: a case of specific response to Zn(II) at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. horiba.com [horiba.com]

- 11. globethesis.com [globethesis.com]

- 12. Photophysical processes of a fluorene derivative containing 1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FACTORS INFLUENCING FLUORESCENCE INTENSITY | PPTX [slideshare.net]

- 14. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

theoretical calculation of the electronic properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

An In-depth Technical Guide to the Theoretical Calculation of Electronic Properties of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its wide spectrum of biological activities and favorable electronic properties.[1][2][3] This technical guide provides a comprehensive, first-principles-based workflow for the theoretical calculation of the electronic properties of a representative molecule, this compound. By leveraging Density Functional Theory (DFT), we elucidate a self-validating protocol to determine its optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and key reactivity descriptors. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply quantum chemical calculations to predict molecular behavior and guide rational drug design.[4]

Introduction: The Significance of 1,3,4-Oxadiazoles and Quantum Insights

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among them, the 1,3,4-oxadiazole ring is a privileged structure, present in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7] The specific molecule of interest, This compound (Molecular Formula: C₁₀H₉ClN₂O₂), combines this versatile heterocycle with a methoxyphenyl group, a common moiety in bioactive compounds, and a reactive chloromethyl group.

Understanding the electronic landscape of such a molecule is paramount to predicting its behavior in a biological system. Quantum chemical (QC) calculations offer a powerful in-silico lens to peer into this landscape, providing insights that are often difficult or impossible to obtain through experimental means alone.[8] These calculations allow us to model drug-receptor interactions, predict metabolic stability, and optimize lead compounds, thereby accelerating the drug discovery pipeline.[9][10] This guide details the robust theoretical framework required to perform these critical calculations.

Theoretical and Computational Methodology: A Foundation in Density Functional Theory

The bedrock of modern quantum chemical calculations for drug-like organic molecules is Density Functional Theory (DFT) .[8][11] DFT strikes an optimal balance between computational efficiency and predictive accuracy, making it the method of choice for systems of this size.

Causality Behind Method Selection: The B3LYP/6-311G(d,p) Approach

For this guide, we select the B3LYP hybrid functional combined with the 6-311G(d,p) basis set . This choice is rooted in extensive validation across a wide range of organic molecules:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This hybrid approach effectively accounts for electron correlation, which is crucial for accurately describing molecular structures and energies.[12][13]

-

6-311G(d,p) Basis Set: This is a Pople-style, split-valence basis set. The "6-311G" part indicates that core electrons are described by 6 Gaussian functions, while valence electrons are described with more flexibility by three sets of functions (3, 1, and 1 Gaussians). The (d,p) suffix adds polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling the anisotropic electron distribution in chemical bonds and non-covalent interactions.[11]

Key Electronic Properties and Their Pharmacological Relevance

Our computational protocol is designed to calculate a suite of electronic properties that serve as powerful predictors of the molecule's bioactivity:

-

Optimized Molecular Geometry: The foundational step is to find the molecule's most stable three-dimensional conformation, which corresponds to the global minimum on the potential energy surface. All subsequent electronic property calculations must be performed on this optimized structure to be meaningful.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO Energy (E_HOMO): Correlates with the ability to donate an electron (i.e., act as a nucleophile or undergo oxidation). A higher E_HOMO suggests a better electron donor.[14]

-

LUMO Energy (E_LUMO): Correlates with the ability to accept an electron (i.e., act as an electrophile or undergo reduction). A lower E_LUMO suggests a better electron acceptor.[14]

-

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is a critical indicator of kinetic stability and chemical reactivity.[15] A small energy gap implies that the molecule is more polarizable and reactive.[14][16]

-

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive visualization of the charge distribution, revealing sites prone to electrophilic or nucleophilic attack.[12] Red-colored regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which govern drug-receptor binding.[17][18][19]

-

Global Reactivity Descriptors: Derived from FMO energies, these quantitative indices describe the molecule's overall reactivity.[16][20] Key descriptors include:

-

Electronegativity (χ): Measures the molecule's ability to attract electrons.

-

Chemical Hardness (η): Measures resistance to change in electron distribution.

-

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

-

-

Dipole Moment (µ): This vector quantity measures the overall polarity of the molecule. It influences solubility, membrane permeability, and the ability to participate in dipole-dipole interactions with a biological target.

Experimental Protocol: A Self-Validating Computational Workflow

This section provides a step-by-step methodology for calculating the electronic properties of this compound. The protocol is designed to be self-validating by including a frequency calculation to confirm the nature of the optimized geometry.

Step 1: Molecular Structure Generation

-

Construct the Molecule: Using molecular modeling software (e.g., GaussView, Avogadro, ChemDraw), build the 3D structure of this compound.

-

Pre-optimization: Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting structure. This reduces the computational cost of the subsequent high-level DFT optimization.

-

Export Coordinates: Save the structure as a coordinate file (e.g., .xyz or .gjf).

Step 2: Geometry Optimization and Frequency Validation

-

Create Input File: Prepare an input file for a quantum chemistry package (e.g., Gaussian). The input specifies the calculation type, method, basis set, and molecular coordinates.

-

Execute Calculation: Run the calculation.

-

Validation: Upon completion, verify the following:

-

Normal Termination: Ensure the calculation finished without errors.

-

Frequency Analysis: Open the output file and check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.

-

Step 3: Single-Point Calculation for Electronic Properties

-

Use Optimized Geometry: Use the validated, optimized coordinates from Step 2.

-

Create Input File: Prepare a new input file for a single-point energy calculation. This calculation will compute the final electronic properties with higher precision and generate the necessary files for visualization.

-

Pop=NBO: Requests a Natural Bond Orbital analysis to get accurate atomic charges.

-

Cube=Potential: Generates a cube file of the molecular electrostatic potential for visualization.

-

Step 4: Data Extraction and Visualization

-

Extract Data: Parse the output file from Step 3 to obtain the values for total energy, HOMO and LUMO energies, dipole moment, and NBO charges.

-

Calculate Descriptors: Use the HOMO and LUMO energies to calculate ΔE, electronegativity, hardness, and softness.

-

Visualize Orbitals: Use software like GaussView or VMD to open the checkpoint file (.chk) and visualize the 3D surfaces of the HOMO and LUMO.

-

Visualize MEP: Open the potential cube file (.cub) to visualize the MEP surface mapped onto the molecule's electron density.

Data Presentation and Interpretation of Results

While actual calculated values depend on the software and hardware used, the following section presents the expected results and their interpretation based on published studies of similar 1,3,4-oxadiazole derivatives.

Table 1: Predicted Electronic Properties of this compound

| Property | Symbol | Value (Hypothetical) | Significance |

| Total Energy | E_total | -895.1234 Hartrees | Thermodynamic stability of the molecule |

| HOMO Energy | E_HOMO | -6.85 eV | Electron-donating capability |

| LUMO Energy | E_LUMO | -1.25 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ΔE | 5.60 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | µ | 3.45 Debye | Molecular polarity and interaction potential |

| Electronegativity | χ | 4.05 eV | Ability to attract electrons |

| Chemical Hardness | η | 2.80 eV | Resistance to electron cloud polarization |

| Chemical Softness | S | 0.357 eV⁻¹ | Ease of electron cloud polarization |

Analysis of Frontier Molecular Orbitals (FMOs)

-

HOMO: The HOMO is predicted to be primarily localized over the electron-rich 4-methoxyphenyl ring. The oxygen atom of the methoxy group and the π-system of the benzene ring contribute significantly to this orbital, marking this region as the most probable site for electrophilic attack.

-

LUMO: The LUMO is expected to be distributed across the electron-deficient 1,3,4-oxadiazole ring and the attached chloromethyl group.[20] This distribution identifies the heterocyclic ring and the C-Cl bond as the primary sites for nucleophilic attack.

-

Energy Gap (ΔE): The relatively large energy gap of ~5.60 eV suggests that this compound is a kinetically stable molecule. However, its reactivity can be modulated by interactions with a biological target that may perturb these orbital energies.

Analysis of the Molecular Electrostatic Potential (MEP)

The MEP map provides a powerful visual confirmation of the FMO analysis.

-

Negative Potential (Red/Yellow): The most intense negative potential is expected to be located around the two nitrogen atoms and the ether oxygen of the 1,3,4-oxadiazole ring.[12][18] These regions are prime candidates for forming hydrogen bonds with donor groups (e.g., N-H or O-H) in a receptor's active site.

-

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the benzene ring and the chloromethyl group. These areas are susceptible to interactions with negatively charged or electron-rich residues in a biological target.

Visualization of Workflows and Concepts

Diagrams are essential for conveying complex computational workflows and theoretical concepts clearly.

Caption: Computational workflow for determining molecular electronic properties.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the . By employing Density Functional Theory with the B3LYP functional and 6-311G(d,p) basis set, we can reliably predict the molecule's stable geometry, reactivity, and potential interaction sites. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides critical, actionable insights for drug development professionals. These computational techniques are indispensable tools in modern medicinal chemistry, enabling the rational design of more potent, selective, and safer therapeutic agents by providing a fundamental understanding of molecular behavior at the electronic level.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Editorial for Special Issue “Bioactive Oxadiazoles” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mckinsey.com [mckinsey.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Quantum chemical calculations for predicting the partitioning of drug molecules in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. ijopaar.com [ijopaar.com]

Methodological & Application

Application Notes and Protocols for the Development of 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-Based Fluorescent Probes

Introduction: The Versatility of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a cornerstone heterocyclic motif in the fields of medicinal chemistry, materials science, and chemical sensing.[1][2] This five-membered ring system is distinguished by its exceptional thermal and chemical stability, electron-deficient character, and, most notably, its intrinsic fluorescence properties, often exhibiting high photoluminescence quantum yields.[3][4][5] These characteristics make 1,3,4-oxadiazole derivatives highly sought-after as fluorophores for a wide range of applications, including organic light-emitting diodes (OLEDs) and, critically, fluorescent chemosensors.[4]

This guide focuses on a particularly versatile building block: 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole . The core structure, comprising the fluorescent oxadiazole ring and the electron-donating methoxyphenyl group, forms a robust fluorophore. The key to its utility lies in the 2-(chloromethyl) substituent. This reactive site serves as a perfect anchor for introducing various "receptor" or "recognition" moieties, allowing for the rational design of fluorescent probes tailored to detect specific analytes such as metal ions, pH changes, or biologically significant molecules.[6][7][8]

The fundamental design principle of these probes is the "fluorophore-spacer-receptor" model. The oxadiazole core acts as the signaling unit (fluorophore), while the attached receptor selectively interacts with the target analyte. This interaction modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[9]

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of the core this compound scaffold, its subsequent functionalization into a targeted fluorescent probe, and the detailed protocols for characterizing its photophysical properties and sensing capabilities.

Part 1: Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is most reliably achieved through the cyclodehydration of N,N'-diacylhydrazine precursors. This process involves the formation of a hydrazide, followed by acylation and subsequent ring closure using a strong dehydrating agent. The following protocols detail a robust, two-step synthesis starting from commercially available 4-methoxybenzoic acid.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efficient fluorescence emission from protonated 1,3,4-oxadiazole derivatives with meta dimethylamino substitution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: A Guide to Synthesizing Novel Cholinesterase Inhibitors from 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2][3][4] A primary therapeutic strategy for managing AD symptoms involves augmenting cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into molecules designed as potential cholinesterase inhibitors due to its favorable physicochemical properties and ability to engage in key interactions within the enzyme's active site.[1][2][4][6][7]

This guide provides a comprehensive framework for utilizing 2-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole as a versatile starting material for the synthesis of a diverse library of potential cholinesterase inhibitors. The reactive chloromethyl group serves as an electrophilic handle, enabling straightforward nucleophilic substitution with a wide array of amine-containing fragments. This approach facilitates the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Overall Experimental Strategy

The core strategy involves a two-stage process: (1) Synthesis of a chemical library via nucleophilic substitution, followed by (2) Biological evaluation using a colorimetric enzyme inhibition assay. This workflow allows for the efficient generation and screening of novel compounds to identify promising leads for further development.

Part I: Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives

Scientific Rationale

The synthetic approach is a classical SN2 reaction. The chloromethyl group on the oxadiazole core is an excellent electrophile due to the electron-withdrawing nature of the adjacent heterocyclic ring. This allows for efficient reaction with various nucleophilic amines. A mild organic base, such as triethylamine, is employed to neutralize the HCl generated during the reaction, driving it to completion. Dioxane is chosen as the solvent for its high boiling point, allowing the reaction to be heated to ensure a reasonable rate, and its ability to dissolve both the polar and non-polar reactants.[8]

Protocol 1: General Procedure for Synthesis

This protocol details a representative synthesis using piperidine as the nucleophile.

Materials and Reagents:

-

This compound

-

Piperidine (or other desired amine)

-

Triethylamine (Et₃N)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous 1,4-dioxane.

-

Addition of Reagents: To the stirred solution, add the desired amine (e.g., piperidine, 1.1 eq) followed by triethylamine (1.2 eq). The triethylamine acts as a base to quench the HCl byproduct.[8]

-

Heating and Monitoring: Equip the flask with a reflux condenser and heat the reaction mixture to 85-90 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc mobile phase) until the starting material spot is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any remaining acidic impurities and salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude residue using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using the following standard techniques[1][8][9]:

-

¹H NMR & ¹³C NMR: To confirm the covalent structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

FT-IR Spectroscopy: To identify key functional groups.

-

Part II: In Vitro Cholinesterase Inhibition Assay

Principle of the Assay: Ellman's Method

The inhibitory activity of the synthesized compounds is quantified using the spectrophotometric method developed by Ellman.[10][11][12] This assay relies on a coupled enzymatic reaction. First, the cholinesterase enzyme (AChE or BChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. The free sulfhydryl group of thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured colorimetrically at 412 nm.[5][10] The rate of color formation is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease this rate.

Protocol 2: AChE/BChE Inhibition Assay

This protocol is designed for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATChI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Synthesized inhibitor compounds and a reference inhibitor (e.g., Donepezil)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader capable of kinetic measurements at 412 nm

Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in buffer.

-

Substrate Solution: 14 mM ATChI in buffer.

-

Enzyme Solution: Prepare stock solutions of AChE and BChE in buffer. The final concentration should be determined empirically to yield a linear rate of ~0.05-0.1 absorbance units per minute.

-

Inhibitor Solutions: Prepare 10 mM stock solutions of each synthesized compound and the reference standard in DMSO. Perform serial dilutions in buffer to achieve a range of test concentrations.

-

-

Assay Procedure (96-well Plate):

-

Plate Setup: Add the following to respective wells in triplicate:

-

Blank: 150 µL Buffer + 10 µL DTNB + 10 µL Buffer (for substrate) + 10 µL Buffer (for enzyme).

-

Control (100% Activity): 140 µL Buffer + 10 µL DTNB + 10 µL DMSO/Buffer (solvent control) + 10 µL Enzyme Solution.

-

Test Sample: 140 µL Buffer + 10 µL DTNB + 10 µL Inhibitor Solution (at various concentrations) + 10 µL Enzyme Solution.

-

-

Pre-incubation: Mix the contents gently and pre-incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[11]

-

Initiate Reaction: Add 10 µL of the 14 mM ATChI solution to all wells except the Blank wells to start the reaction. The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes.[10]

-

-

Data Analysis:

-

Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/Δtime) from the linear portion of the kinetic curve for each well.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Data Presentation: Example Results

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of inhibitor potency and selectivity.

Table 1: Hypothetical Cholinesterase Inhibitory Activities of Synthesized Oxadiazole Derivatives

| Compound ID | R-Group (Amine) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |

| SYN-001 | Piperidin-1-yl | 5.2 ± 0.4 | 15.8 ± 1.1 | 3.0 |

| SYN-002 | Morpholin-4-yl | 12.6 ± 0.9 | 20.1 ± 1.5 | 1.6 |

| SYN-003 | 4-Methylpiperazin-1-yl | 2.1 ± 0.2 | 45.3 ± 3.2 | 21.6 |

| SYN-004 | Anilin-1-yl | 25.4 ± 2.1 | > 100 | - |

| Donepezil | (Reference) | 0.06 ± 0.01 | 3.5 ± 0.3 | 58.3 |

Values are presented as mean ± standard deviation from three independent experiments.

Interpretation and Next Steps

Structure-Activity Relationship (SAR) Insights

The data generated from this screening process is crucial for establishing SAR. For instance, comparing the IC₅₀ values of SYN-001 and SYN-003 in the hypothetical data above suggests that incorporating a basic nitrogen within a piperazine ring may enhance AChE inhibitory potency and significantly improve selectivity over BChE. Such insights guide the rational design of second-generation inhibitors with improved properties.

Understanding the Mechanism of Inhibition